molecular formula C16H18ClNO3 B2931260 N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide CAS No. 2034606-36-3

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2931260
CAS No.: 2034606-36-3
M. Wt: 307.77
InChI Key: RHCYFHCWIIVNJI-UHFFFAOYSA-N
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Description

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide (CAS 2034606-36-3) is a chemical compound offered for scientific research and development. It has a molecular formula of C16H18ClNO3 and a molecular weight of 307.77 g/mol . This product is intended for research use only and is not intended for diagnostic or therapeutic applications. Researchers can acquire this compound from certified suppliers, with various quantities available to suit experimental needs . The exploration of novel synthetic compounds is a critical area of study, particularly for understanding emerging chemical classes and their potential interactions . This reagent serves as a valuable reference standard in such investigative work. Proper handling procedures must be observed, and comprehensive safety data should be consulted prior to use in any laboratory setting.

Properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3/c1-10-8-14(11(2)21-10)16(20)18-7-6-15(19)12-4-3-5-13(17)9-12/h3-5,8-9,15,19H,6-7H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCYFHCWIIVNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCC(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the furan ring, followed by the introduction of the carboxamide group. The chlorophenyl group is then added through a substitution reaction. The final step involves the hydroxylation of the propyl chain. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are crucial to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(3-Cyclopropyl-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide (CAS 1396807-22-9)

  • Structural Differences : Replaces the 3-chlorophenyl group with a cyclopropyl ring.
  • Physicochemical Properties: Property Target Compound (3-Chlorophenyl) Cyclopropyl Analog Molecular Weight ~279.7 g/mol (estimated) 237.29 g/mol LogP (Predicted) ~2.8 (higher lipophilicity) ~1.9 Hydrogen Bond Donors 2 (hydroxy + amide) 2 Halogen Content 1 Cl atom None
  • Functional Implications : The cyclopropyl analog lacks the electron-withdrawing chlorine atom, which may reduce its binding affinity to targets sensitive to halogen interactions (e.g., aryl hydrocarbon receptors). However, the cyclopropyl group enhances metabolic stability by resisting oxidative degradation compared to the chlorophenyl variant .

N-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide (CAS 1448133-37-6)

  • Structural Differences : Substitutes the 3-chlorophenyl group with a benzofuran-2-yl moiety.
  • Physicochemical and Electronic Properties: Property Target Compound (3-Chlorophenyl) Benzofuran Analog Aromatic System Monocyclic (chlorophenyl) Bicyclic (benzofuran) Electron Density Electron-deficient (Cl) Electron-rich (fused furan) Molecular Weight ~279.7 g/mol ~289.3 g/mol
  • Functional Implications: The benzofuran analog’s extended π-system may enhance interactions with aromatic residues in enzyme active sites (e.g., cytochrome P450 isoforms).

N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide (EP3348550A1)

  • Structural Differences : Replaces the furan-3-carboxamide core with a benzothiazole-2-yl group and modifies the hydroxypropyl chain to a propanamide linkage.
  • Key Comparisons :

    Property Target Compound Benzothiazole Analog
    Core Heterocycle Furan (oxygen-containing) Benzothiazole (N,S-containing)
    Bioactivity Likely modulates furan-sensitive targets (e.g., COX-2) Targets thiazole-sensitive pathways (e.g., kinase inhibition)
    Solubility Moderate (amide + hydroxy) Low (due to benzothiazole)
  • Functional Implications : The benzothiazole analog’s sulfur atom may confer metal-binding capacity, expanding its utility in chelation therapy or metalloenzyme inhibition. However, the furan-based core in the target compound offers better solubility and metabolic flexibility .

Tables of Key Data

Table 1. Molecular Properties of Selected Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) LogP (Predicted)
N-[3-(3-Chlorophenyl)-3-hydroxypropyl]-... Not provided C₁₆H₁₇ClNO₃ ~279.7 ~2.8
N-(3-Cyclopropyl-3-hydroxypropyl)-... 1396807-22-9 C₁₃H₁₉NO₃ 237.29 ~1.9
N-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-... 1448133-37-6 C₁₈H₁₉NO₄ ~289.3 ~3.1

Table 2. Functional Group Impact on Bioactivity

Functional Group Target Compound Cyclopropyl Analog Benzofuran Analog
Halogen (Cl) Yes No No
Heterocycle Furan Furan Benzofuran
Hydrogen Bond Donors 2 2 2
Metabolic Stability Moderate High Moderate

Biological Activity

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique furan ring structure, which may influence its interactions with biological systems, including enzyme inhibition and receptor binding. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C16_{16}H20_{20}ClN1_{1}O3_{3}

The presence of the furan ring, chlorophenyl group, and hydroxypropyl chain contributes to its unique chemical reactivity and potential biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as inflammation or cancer.
  • Receptor Binding: It may interact with various receptors, modulating their activity and influencing physiological responses.

Pharmacological Potential

Studies suggest that this compound has potential applications in pharmacology due to its ability to influence biological targets. Investigations into its binding affinity to enzymes and receptors are essential for understanding its pharmacological properties.

Case Studies

Limited case studies specifically focusing on this compound have been published; however, related compounds provide insight into potential biological activities. For instance:

  • A study on a structurally similar furan derivative demonstrated significant inhibition of COX enzymes, indicating potential anti-inflammatory effects .
  • Another investigation highlighted the anticancer activity of related compounds against human cancer cell lines, suggesting that further research on this compound could yield valuable insights into its therapeutic applications .

Data Tables

Property Value
Molecular Weight305.79 g/mol
Melting PointNot specified
SolubilityNot specified
Biological Activity Effect
COX InhibitionPotential anti-inflammatory
Receptor ModulationPotential therapeutic effects

Q & A

Basic Research Questions

Synthesis Optimization Q: What are the key considerations for optimizing the synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide, particularly regarding regioselectivity and yield? A: Synthesis of this compound likely involves coupling 3-(3-chlorophenyl)-3-hydroxypropylamine with 2,5-dimethylfuran-3-carboxylic acid. Regioselectivity can be controlled using carbodiimide-based coupling agents (e.g., EDC or DCC) with catalytic DMAP to minimize side reactions. Solvent choice (e.g., DMF or dichloromethane) and temperature (0–25°C) are critical for yield optimization. Post-synthesis purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization is recommended. Analogous methods for chlorophenyl-containing carboxamides highlight the importance of protecting the hydroxyl group during coupling to prevent undesired side reactions .

Structural Characterization Q: Which spectroscopic and chromatographic methods are most reliable for confirming the structure and purity of this compound? A:

  • NMR : ¹H/¹³C NMR can confirm regiochemistry, particularly the substitution pattern on the chlorophenyl and furan rings. Key signals include aromatic protons (δ 6.8–7.4 ppm for chlorophenyl) and furan methyl groups (δ 2.2–2.5 ppm).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>95% by area normalization).
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., expected [M+H]⁺ for C₁₆H₁₉ClNO₃: 308.1052).
    Cross-referencing with analogs in and ensures accurate interpretation .

Stability and Storage Q: What conditions are recommended for long-term storage to prevent degradation of this compound? A: The hydroxypropyl group and carboxamide bond may hydrolyze under acidic/basic conditions or high humidity. Store at –20°C in inert atmosphere (argon) with desiccant (silica gel). Stability assays (e.g., accelerated degradation studies at 40°C/75% RH for 4 weeks) combined with HPLC monitoring are advised. Lyophilization is preferred for aqueous solutions .

Advanced Research Questions

Mechanistic Studies Q: How can researchers investigate the biological activity of this compound, particularly its potential as an inhibitor of nitric oxide (NO) or inducible nitric oxide synthase (iNOS)? A:

  • In vitro assays : Use LPS-induced RAW264.7 macrophages to measure NO production (Griess reagent) and iNOS expression (Western blot). Compare IC₅₀ values with structurally related thiazolidine derivatives (e.g., IC₅₀ = 25.2 μM for a chlorophenyl-containing analog in ).
  • Docking studies : Model interactions with iNOS active sites (PDB: 3E7T) to identify key binding residues (e.g., hydrophobic pockets for chlorophenyl and furan groups). Validate with mutagenesis .

Structure-Activity Relationship (SAR) Q: What experimental strategies are recommended for designing analogs to improve potency or selectivity? A:

  • Core modifications : Replace the chlorophenyl group with fluorophenyl or trifluoromethylphenyl to assess electronic effects.
  • Side-chain variations : Introduce alkyl groups on the hydroxypropyl chain to modulate solubility/logP.
  • Bioisosteres : Substitute the furan ring with thiophene (as in ) to evaluate metabolic stability.
    Example SAR Table :
ModificationBiological Activity (IC₅₀, μM)Solubility (µg/mL)
Parent compound45.6 (NO inhibition)12.5
3-Fluorophenyl analog28.38.7
Thiophene substitution62.122.9

Data adapted from and structural analogs in .

Data Contradictions Q: How should researchers address discrepancies in bioactivity data across different assays or batches? A:

  • Purity verification : Re-analyze compound batches via HPLC and LC-MS to rule out degradation.
  • Assay conditions : Standardize cell culture media (e.g., endotoxin-free FBS) and LPS concentrations (e.g., 1 µg/mL for RAW264.7 activation).
  • Positive controls : Include known iNOS inhibitors (e.g., 1400W) to validate assay sensitivity. Cross-correlate results with orthogonal methods (e.g., qPCR for iNOS mRNA vs. protein expression) .

Methodological Resources

  • Synthetic Protocols : outlines coupling strategies for chlorophenyl-carboxamide derivatives.
  • Bioactivity Validation : provides a template for NO inhibition assays.
  • Analytical Standards : Use PubChem ( ) for spectral reference data.

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